17-phenoxy trinor Prostaglandin F2alpha ethyl amide
17-phenoxy trinor Prostaglandin F2alpha ethyl amide
Prostaglandin F2α (PGF2α), acting through the FP receptor, causes smooth muscle contraction and exhibits potent luteolytic activity. Both 17-phenyl trinor PGF2α and 16-phenoxy tetranor PGF2α are metabolically stable analogs of PGF2α and potent agonists for the FP receptor. 17-phenoxy trinor PGF2α ethyl amide is a lipophilic analog of 17-phenoxy trinor PGF2α. Ethyl amides of PGs serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid.
Brand Name:
Vulcanchem
CAS No.:
1421369-12-1
VCID:
VC0114969
InChI:
InChI=1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1
SMILES:
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCOC2=CC=CC=C2)O)O)O
Molecular Formula:
C25H37NO5
Molecular Weight:
431.6
17-phenoxy trinor Prostaglandin F2alpha ethyl amide
CAS No.: 1421369-12-1
Cat. No.: VC0114969
Molecular Formula: C25H37NO5
Molecular Weight: 431.6
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin F2α (PGF2α), acting through the FP receptor, causes smooth muscle contraction and exhibits potent luteolytic activity. Both 17-phenyl trinor PGF2α and 16-phenoxy tetranor PGF2α are metabolically stable analogs of PGF2α and potent agonists for the FP receptor. 17-phenoxy trinor PGF2α ethyl amide is a lipophilic analog of 17-phenoxy trinor PGF2α. Ethyl amides of PGs serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid. |
|---|---|
| CAS No. | 1421369-12-1 |
| Molecular Formula | C25H37NO5 |
| Molecular Weight | 431.6 |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
| Standard InChI | InChI=1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1 |
| Standard InChI Key | QGDXYIFHBPXXOY-HQUSFCFYSA-N |
| SMILES | CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCOC2=CC=CC=C2)O)O)O |
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